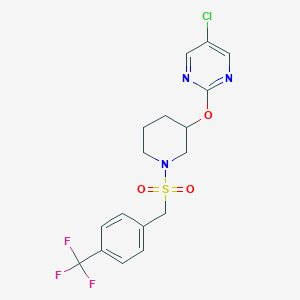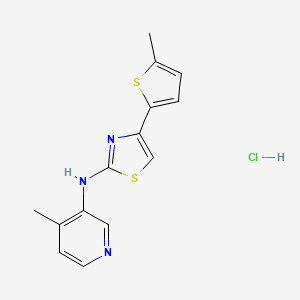
N-(4-methylpyridin-3-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylpyridin-3-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C14H14ClN3S2 and its molecular weight is 323.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Molecular Studies
Protonation Sites and Hydrogen Bonding : The compound has been studied for its protonation sites and hydrogen bonding patterns. This research is significant for understanding the molecular structure and intermolecular interactions in related compounds. The findings show different sites of protonation and distinct hydrogen bonding patterns, highlighting its potential in structural chemistry (Böck et al., 2021).
Polymorphism and Crystal Structures : Investigations into polymorphic forms of related compounds demonstrate variations in intermolecular hydrogen bonding. These studies are crucial for understanding the physical properties and reactivity of such compounds, which can have implications in material science and pharmaceuticals (Böck et al., 2020).
Chemical Reactivity and Synthesis
Reactivity with Active Methylene Compounds : The compound's reactivity with active methylene compounds leads to the formation of various heterocycles. This is important for the development of new synthetic pathways and the discovery of novel compounds (Shibuya, 1984).
Synthesis of Bisheteroaryl Bisazo Dyes : Its derivatives have been utilized in the synthesis of novel bisheteroaryl bisazo dyes. These dyes exhibit unique solvatochromic behavior and are applied in textile industries (Modi & Patel, 2013).
Formation of Thiazolopyridine-Carbonitriles : Thermolysis studies reveal the conversion of related compounds into thiazolopyridine-carbonitriles. This finding is significant for organic synthesis, providing a method for creating structurally complex and potentially bioactive molecules (Koutentis et al., 2013).
Biological and Pharmacological Potential
Anti-Inflammatory and Analgesic Activities : Studies show that derivatives of this compound exhibit anti-inflammatory and analgesic properties. This opens up potential applications in the development of new pharmaceuticals (Kothamunireddy & Galla, 2021).
Antifungal and Antibacterial Pharmacophores : The compound's derivatives have been identified as having antifungal and antibacterial activities. This is critical for developing new antimicrobial agents (Titi et al., 2020).
Properties
IUPAC Name |
N-(4-methylpyridin-3-yl)-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2.ClH/c1-9-5-6-15-7-11(9)16-14-17-12(8-18-14)13-4-3-10(2)19-13;/h3-8H,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIRYSAMTWEOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC2=NC(=CS2)C3=CC=C(S3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
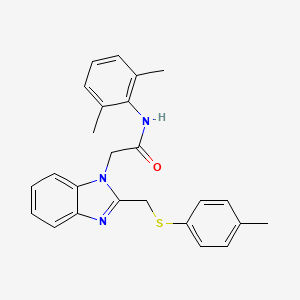
![[2-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B2481675.png)

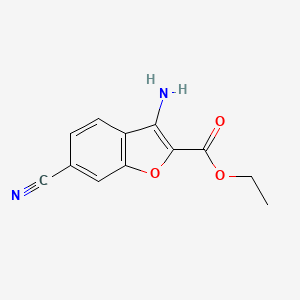
![5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481678.png)
![7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2481679.png)
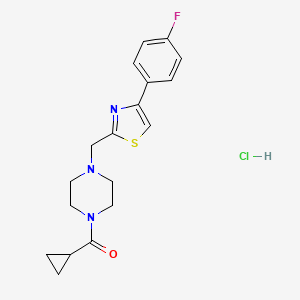
![N-(4-butylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481683.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2481684.png)

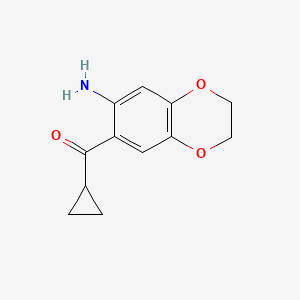
![2-[[4-(4-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2481690.png)

